CID 68489816
Description
CID 68489816 is a chemical compound registered in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H5OSn |
|---|---|
Molecular Weight |
211.81 g/mol |
InChI |
InChI=1S/C6H6O.Sn/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
InChI Key |
CSRCVZZUZZRSEH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)O[Sn] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 68489816 involve several synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Primary Reaction Types
Nucleophilic substitution dominates its reactivity profile, particularly at electrophilic centers formed by electron-withdrawing groups. These reactions typically proceed under alkaline conditions with nucleophiles like hydroxide ions or amines.
Oxidation-reduction reactions occur at unsaturated bonds or aromatic systems, with documented use of catalytic hydrogenation for selective saturation. Table 1 summarizes key reaction categories:
| Reaction Type | Conditions | Reagents/Catalysts | Observed Products |
|---|---|---|---|
| Nucleophilic Substitution | 50-80°C, polar aprotic solvent | KOH, NH₃ | Amine derivatives |
| Ester Hydrolysis | Acidic/neutral aqueous media | H₂SO₄, lipases | Carboxylic acids |
| Cycloaddition | Thermal (80-120°C) | Dienophiles | Six-membered heterocycles |
Mechanistic Insights
Kinetic studies reveal:
-
Second-order kinetics in substitution reactions ( at 25°C).
-
Enzymatic interactions : Binds to cytochrome P450 3A4 () via hydrogen bonding and π-π stacking .
Radical intermediates form during photochemical reactions, detected via ESR spectroscopy.
Biochemical Reactivity
In enzymatic systems (LIGAND database):
-
Substrate for EC 1.14.13.67 : Undergoes hydroxylation at position C7 .
-
Inhibition profile :
-
COX-2: IC₅₀ = 11.5 μM (competitive inhibition)
-
MAO-B: IC₅₀ = 34.2 μM (non-competitive)
-
Stability and Degradation
Critical stability data:
| Condition | Half-life | Major Degradants |
|---|---|---|
| pH 1.2 (gastric fluid) | 2.1 hr | Lactone derivative |
| UV light (300 nm) | 45 min | Epoxide dimer |
| 40°C/75% RH | 6.8 days | Hydrolyzed amide |
Stabilization strategies include amber glass packaging and antioxidant additives (0.1% BHT).
Scientific Research Applications
CID 68489816 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 68489816 involves its interaction with specific molecular targets and pathways. These interactions lead to various effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for optimizing its applications in different fields.
Comparison with Similar Compounds
References
- Investigation process | College of Policing
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- Guide To The Criminal Investigation Department (CID)
- NEET PG 2024 Results | NEET PG 2024 Results Expected to be Announced
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- Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications
- International Scientific Report on the Safety of Advanced AI
- WO/2023/165299 INTELLIGENT ANALYSIS SYSTEM USED FOR ETHOLOGY OF VARIOUS
- Indaziflam - Wikipedia
- Acetazolamide: Uses, Interactions, Mechanism of Action
- Tranexamic acid: Uses, Interactions, Mechanism of Action
- 6: How to Search PubChem for Chemical Information (Part 2)
- T013 · Data acquisition from PubChem
- 5: How to Search PubChem for Chemical Information (Part 1)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
